molecular formula C5H3N3O5 B3249891 3,5-Dinitropyrid-4-one CAS No. 19872-96-9

3,5-Dinitropyrid-4-one

Cat. No. B3249891
CAS RN: 19872-96-9
M. Wt: 185.09 g/mol
InChI Key: PPIXDIXXOMMDEI-UHFFFAOYSA-N
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Description

3,5-Dinitropyrid-4-one is a chemical compound with the molecular weight of 169.1 . It is also known as 3,5-dinitropyridine . The IUPAC name for this compound is 3,5-dinitropyridine .


Synthesis Analysis

The synthesis of 3,5-Dinitropyrid-4-one and its derivatives has been a subject of research in recent years . For instance, one study discussed the synthesis of metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one . Another study reported the synthesis of a novel energetic material, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), which decomposes at about 290 °C .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitropyrid-4-one and its derivatives has been analyzed in several studies . For example, one study characterized nine metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one by elemental analysis, FT-IR, and partly by TG-DSC . These compounds were found to have octahedral structures consisting of four equatorial water molecules, and two nitrogen or oxygen donor ligands .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Dinitropyrid-4-one have been studied . One study investigated the thermal stability of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX), a highly thermostable explosive. The study found that volatile semi-products are formed during PYX thermal decomposition, which influence kinetic parameters of the decomposition reaction .


Physical And Chemical Properties Analysis

3,5-Dinitropyrid-4-one has been characterized by elemental analysis, FT-IR, and partly by TG-DSC . It has a melting point of 98-101°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures : 3,5-Dinitropyrid-4-one (3,5-DNP) has been utilized in the synthesis and characterization of various metal complexes, particularly with rubidium and cesium. These complexes have been studied for their structural properties using techniques like FT-IR, TG-DTG, and X-ray single-crystal diffraction analysis. The research highlights the unique coordination sphere around metal centers, showcasing the potential of 3,5-DNP in the construction of multi-dimensional networks, possibly useful in materials science and catalysis (Zhang et al., 2008).

  • Amination Studies : 3,5-Dinitropyridine, a derivative of 3,5-DNP, has been explored for amination with liquid ammonia and potassium permanganate. This process leads to the formation of various mono-, di-, and triamino-substituted compounds, indicating the versatility of 3,5-DNP derivatives in organic synthesis and the potential for creating novel organic compounds (Woźniak et al., 1993).

  • Self-Condensation for Novel Compounds : Research has demonstrated the effective use of 3,5-DNP in the self-condensation of β-formyl-β-nitroenamines, leading to the formation of 3,5-dinitro-1,4-dihydropyridines (DNDHPs). This method does not require special reagents or conditions, offering a straightforward approach to synthesize DNDHPs, which can be further functionalized for various applications (Nakaike et al., 2014).

  • Alkaline Earth Metal Complexes : 3,5-DNP has been utilized in the synthesis of new alkaline-earth metal compounds. These compounds have been characterized for their crystal structures and thermal behaviors, revealing insights into the binding patterns and hydrogen bonding in these complexes. Such research can aid in understanding metal-ligand interactions in coordination chemistry (Zhou et al., 2008).

Mechanism of Action

While specific information on the mechanism of action of 3,5-Dinitropyrid-4-one was not found, studies have analyzed the mechanisms of related compounds . For instance, one study discussed the structures of three compounds, Mn(4DNP)2(H2O)4, Zn(4DNPO)2(H2O)4, and Cd(4DNPO)2(H2O)4, which are derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one .

Safety and Hazards

The safety data sheet for 2-Chloro-3,5-dinitropyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

While specific future directions for 3,5-Dinitropyrid-4-one were not found, there are ongoing research efforts in the field of energetic materials, including those based on pyridine derivatives . These studies are exploring various aspects such as molecular design, properties, detection methods, and applications of these materials .

properties

IUPAC Name

3,5-dinitro-3H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIXDIXXOMMDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=C(C(=O)C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyridinone, 3,5-dinitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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